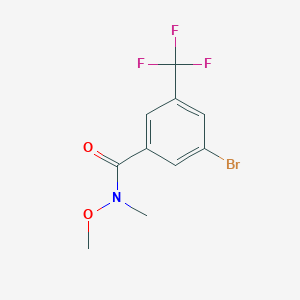
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
Overview
Description
“3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 880652-44-8 . It has a molecular weight of 312.09 .
Molecular Structure Analysis
The molecular formula of “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is C10H9BrF3NO2 . Its average mass is 312.083 Da and its monoisotopic mass is 310.976868 Da .Physical And Chemical Properties Analysis
The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” has a molecular weight of 312.09 . It should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Chemistry
- Summary of the Application : The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is used in the synthesis of various drug molecules . Specifically, it’s used in the production of a drug called selinexor .
- Methods of Application or Experimental Procedures : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes Obtained : The result of this process is the production of the drug selinexor .
Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes Obtained : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Organic Electroluminescent Devices
- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” can be used in the synthesis of phosphorous host materials for organic electroluminescent devices .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : The result of this process is the production of phosphorous host materials for organic electroluminescent devices .
Antiviral Activity
- Summary of the Application : Indole derivatives, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, have shown potential as antiviral agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : Various indole derivatives have shown antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
PDE10A Inhibition
- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes Obtained : The result of this process is the inhibition of PDE10A, which could have potential therapeutic applications .
Safety And Hazards
Future Directions
Trifluoromethylpyridines and their derivatives, which are structurally similar to “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCIXQQXPOPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

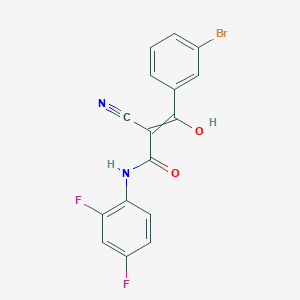
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
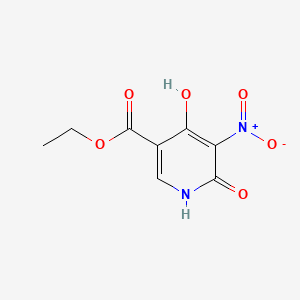
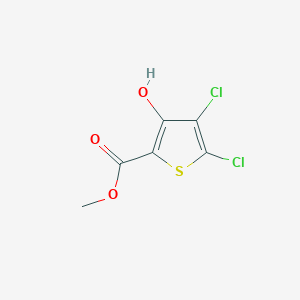
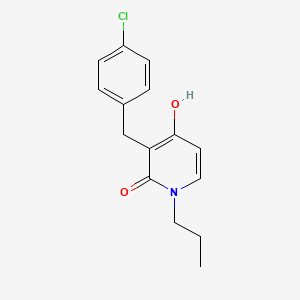
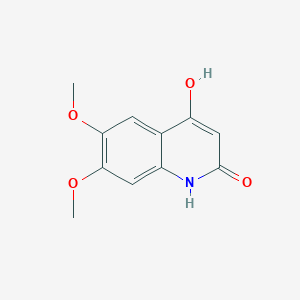
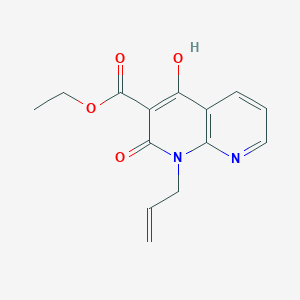
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
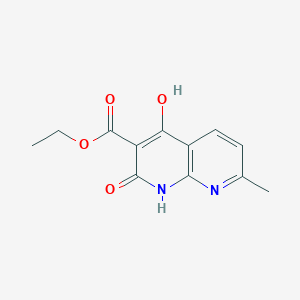
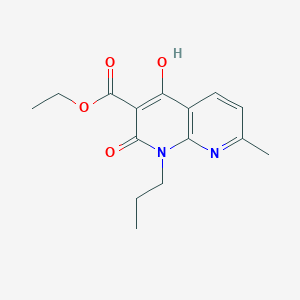
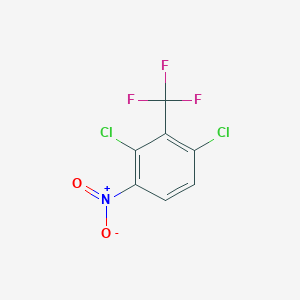
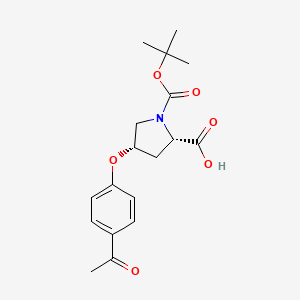
![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)